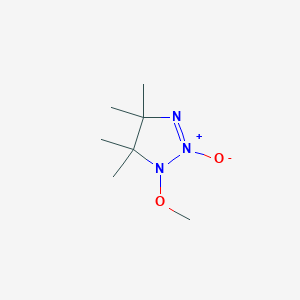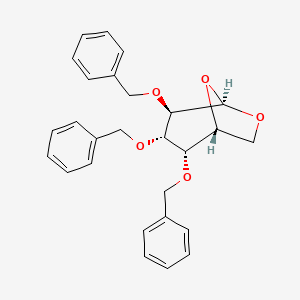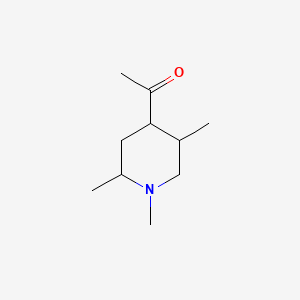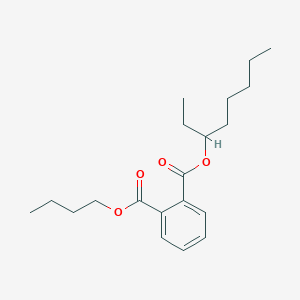
1H-1,2,3-Triazole,4,5-dihydro-1-methoxy-4,4,5,5-tetramethyl-,2-oxide(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,3-Triazole,4,5-dihydro-1-methoxy-4,4,5,5-tetramethyl-,2-oxide(9CI) is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. This particular compound is characterized by its unique structure, which includes a triazole ring and several methyl groups, contributing to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it highly efficient and selective.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1H-1,2,3-Triazole,4,5-dihydro-1-methoxy-4,4,5,5-tetramethyl-,2-oxide(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or other functional groups attached to it.
Substitution: The methyl groups and the methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
1H-1,2,3-Triazole,4,5-dihydro-1-methoxy-4,4,5,5-tetramethyl-,2-oxide(9CI) has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-1,2,3-Triazole,4,5-dihydro-1-methoxy-4,4,5,5-tetramethyl-,2-oxide(9CI) involves its interaction with specific molecular targets. The triazole ring can form strong interactions with metal ions and enzymes, influencing their activity. The compound may also interact with cellular pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-1,2,3-Triazole: A simpler triazole compound with similar chemical properties.
4-Cyclopropyl-4,5-dihydro-1H-1,2,3-triazole: Another triazole derivative with a cyclopropyl group.
Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate: A triazole compound with a benzyl group and a carboxylate group.
Uniqueness
1H-1,2,3-Triazole,4,5-dihydro-1-methoxy-4,4,5,5-tetramethyl-,2-oxide(9CI) is unique due to its specific structure, which includes multiple methyl groups and a methoxy group. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H15N3O2 |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
1-methoxy-4,4,5,5-tetramethyl-2-oxidotriazol-2-ium |
InChI |
InChI=1S/C7H15N3O2/c1-6(2)7(3,4)9(12-5)10(11)8-6/h1-5H3 |
Clé InChI |
LVDDCCVOBLUIQF-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(N([N+](=N1)[O-])OC)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5S,8S,9R)-8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B13832294.png)
![N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide;hydrochloride](/img/structure/B13832301.png)

![[1,2,4]Triazolo[4,3-a]quinoline,1-ethyl-5,7-dimethyl-(9CI)](/img/structure/B13832306.png)

![2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol](/img/structure/B13832314.png)







